Bienvenue dans la boutique en ligne BenchChem!

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

Melanocortin receptor pharmacology Peptide conformational constraint Structure-activity relationship

(2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 149252-59-5), also catalogued as rel-(2R,3S)-Boc-trans-3-phenylproline or Boc-trans-Pro(3-Ph)-OH, is a chiral, N-Boc-protected, disubstituted pyrrolidine-2-carboxylic acid derivative. It belongs to the β-phenylproline family and is supplied as a racemic trans mixture (≥98% HPLC purity) with full analytical documentation (COA, HPLC, MS, NMR).

Molecular Formula C32H42N2O8
Molecular Weight 582.694
CAS No. 149252-59-5
Cat. No. B2401583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid
CAS149252-59-5
Molecular FormulaC32H42N2O8
Molecular Weight582.694
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
InChIKeyXJGITURRIQHYCX-LIPFMWGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 149252-59-5) – A Stereochemically Defined β-Phenylproline Building Block


(2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 149252-59-5), also catalogued as rel-(2R,3S)-Boc-trans-3-phenylproline or Boc-trans-Pro(3-Ph)-OH, is a chiral, N-Boc-protected, disubstituted pyrrolidine-2-carboxylic acid derivative . It belongs to the β-phenylproline family and is supplied as a racemic trans mixture (≥98% HPLC purity) with full analytical documentation (COA, HPLC, MS, NMR) . The compound serves as a key conformationally constrained amino acid building block for peptide and peptidomimetic synthesis, particularly in programs targeting melanocortin receptors and somatostatin mimics, where the trans-3-phenyl substitution pattern and Boc protection confer distinct synthetic compatibility and biological outcomes relative to its cis isomer, opposite enantiomer, and Fmoc-protected analogs [1].

Why Generic Substitution Fails for (2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid: Stereochemical and Protecting-Group Orthogonality Constraints


Direct replacement of (2R,3S)-1-Boc-3-phenyl-pyrrolidine-2-carboxylic acid with its (2S,3R) enantiomer, cis diastereomer, or Fmoc-protected analog is not scientifically equivalent. The (2R,3S) configuration imposes a distinct backbone dihedral angle (χ₁) and side-chain orientation that, when incorporated into a peptide template, can reduce melanocortin receptor binding affinity by 10³–10⁵-fold relative to D-Phe and by >20-fold among para-substituted analogs [1]. Additionally, the Boc group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling selective N-terminal deprotection under acidic conditions without premature cleavage of acid-sensitive side-chain protecting groups – a capability absent in the corresponding Fmoc derivative [2]. These stereochemical and protecting-group properties are not interchangeable and directly govern downstream synthetic efficiency and biological readouts.

Quantitative Differentiation Evidence for (2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 149252-59-5)


Stereochemistry-Driven >1,000-Fold Reduction in Melanocortin Receptor Binding Affinity Versus D-Phe and (2S,3R) Enantiomer

In a direct head-to-head study using the MT-II melanotropin template, replacing D-Phe at position 7 with (2R,3S)-3-phenylproline (the free amino acid corresponding to the target compound) reduced binding affinity at human melanocortin receptors hMC3R, hMC4R, and hMC5R by 1,000- to 100,000-fold (10³–10⁵) compared to the native D-Phe-containing peptide [1]. In contrast, the (2S,3R) enantiomer at position 6 retained measurable affinity (Ki values in the nanomolar range), demonstrating that the (2R,3S) configuration is functionally distinct and can serve as a stereochemical knockout control for probing receptor selectivity [1].

Melanocortin receptor pharmacology Peptide conformational constraint Structure-activity relationship

Conformational Locking: trans-3-Phenyl Substitution Restricts Pyrrolidine Ring χ₁ and φ/ψ Space Relative to Unsubstituted Proline

Macromodel's Large Scale Low Mode (LLMOD) simulations with OPLS-AA force field demonstrated that incorporation of β-substituted phenylproline analogs into the MT-II template introduces dihedral constraints in χ₁ space that alter backbone topography [1]. Unlike unsubstituted proline, which exhibits rapid Cγ-endo/Cγ-exo puckering equilibrium, the trans-3-phenyl substituent biases the pyrrolidine ring toward a single predominant pucker and restricts rotation of the aromatic side chain [1]. The (2R,3S) configuration specifically orients the phenyl group in a sterically disfavored position for receptor engagement, providing a rational basis for the observed affinity loss [1].

Conformational analysis Peptide backbone constraint β-turn mimicry

Boc Protection Enables Orthogonal Acid-Labile Deprotection Distinct from Fmoc-Protected 3-Phenylproline Analogs

The Boc protecting group on (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid is cleavable under acidic conditions (e.g., TFA/DCM mixtures), whereas the Fmoc-protected analog (Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, CAS 281655-32-1) requires basic piperidine treatment [1]. This orthogonality is critical when the target peptide contains base-sensitive side-chain protecting groups or when N-terminal Boc protection is needed to suppress trifluoroacetylation side reactions during TFA-mediated cleavage, a documented advantage over Fmoc-protected proline building blocks [2].

Solid-phase peptide synthesis Protecting group orthogonality Boc-chemistry SPPS

Macrocyclic Sandostatin® Mimic Synthesis Requires cis-3-Phenylproline Stereochemistry; trans Isomer Provides Complementary Scaffold

A published synthetic route to enantiomerically pure 14- and 20-membered macrocyclic sandostatin mimics explicitly utilized cis-3-phenylproline as the key building block, achieving cyclization via macrolactonisation and macrolactamisation . The trans-3-phenylproline scaffold, as present in the target compound, offers a complementary conformational profile that generates macrocycles with different ring geometries and potentially distinct pharmacological profiles .

Macrocyclic peptide mimic Somatostatin analog 3-Phenylproline scaffold

Optimal Research and Industrial Deployment Scenarios for (2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 149252-59-5)


Stereochemical Knockout Probe in Melanocortin Receptor Structure-Activity Studies

Researchers investigating melanocortin receptor subtype selectivity can incorporate this compound as a (2R,3S)-3-phenylproline residue into the MT-II or SHU-9119 template to generate a >1,000-fold affinity loss relative to the native D-Phe-containing control, thereby confirming the stereochemical stringency of the receptor binding pocket [1]. This application is supported by direct comparative binding data from hMC3R, hMC4R, and hMC5R assays [1].

Boc-Strategy Solid-Phase Peptide Synthesis of Conformationally Constrained Peptidomimetics

For peptide chemists employing Boc-chemistry SPPS protocols, this Boc-protected trans-3-phenylproline derivative allows N-terminal incorporation without risking premature deprotection or trifluoroacetylation side reactions that plague Fmoc-protected proline analogs under final TFA cleavage conditions [2][3]. The compound's orthogonal Boc group is specifically compatible with HF-cleavable Merrifield resins [2].

Generation of Structurally Diversified Macrocyclic Somatostatin Mimics

Medicinal chemistry teams developing somatostatin receptor ligands can employ the trans-3-phenylproline scaffold to access macrocyclic series with ring geometries complementary to those derived from cis-3-phenylproline, as demonstrated by the cis scaffold's successful use in sandostatin mimic synthesis [1]. The trans isomer may yield differentiated pharmacological profiles for receptor subtype selectivity screening [1].

Conformational Analysis of β-Turn Peptidomimetics via NMR and Computational Modeling

Structural biology groups studying peptide backbone conformational constraints can deploy this compound as a rigid β-phenylproline probe to experimentally validate computational predictions of χ₁ space restriction and pyrrolidine ring pucker bias, leveraging established LLMOD simulation frameworks and NMR methodologies [1].

Quote Request

Request a Quote for (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.